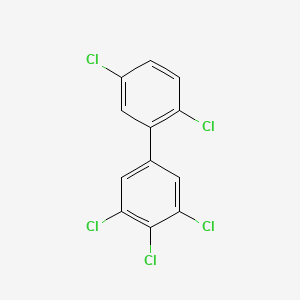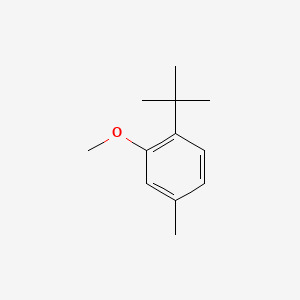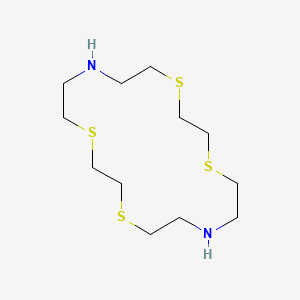
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Descripción general
Descripción
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a type of crown ether . It has a molecular formula of C12H26N2S4 .
Synthesis Analysis
The mixed thia–aza donor macrocyclic complexes [M (aneN 2 S 4)] 2+ (M = Ni or Co; aneN 2 S 4 = 1,4,10,13-tetrathia-7,1 6-diazacyclooctadecane) and [Ni (Me 2 aneN 2 S 4)] 2+ (Me 2 aneN 2 S 4 = 7,16-dimethyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane) were prepared by reaction of M (NO 3) 2 ·6H 2 O with the appropriate crown ether in aqueous ethanol .Molecular Structure Analysis
The molecular structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be found in various databases .Chemical Reactions Analysis
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be used in the spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane include a density of 1.1±0.1 g/cm 3, boiling point of 512.9±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.3 mmHg at 25°C, enthalpy of vaporization of 78.4±3.0 kJ/mol, flash point of 264.0±28.7 °C, index of refraction of 1.524, molar refractivity of 94.7±0.3 cm 3, and molar volume of 309.3±3.0 cm 3 .Aplicaciones Científicas De Investigación
Spectroscopic Studies
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: is utilized in spectroscopic studies due to its ability to form complexes with iodine . This application is crucial for understanding the electronic structure and properties of iodine when it interacts with crown ethers. The spectroscopic analysis can reveal details about the binding efficiency, stoichiometry, and stability of the formed complexes.
Ligand Synthesis
This compound serves as a precursor for synthesizing ligands like 7,16-bis(5-t-butyl-2-hydroxybenzyl)-1,4,10,13-tetrathia-7,16-diazacyclooctadecane . These ligands are significant in coordination chemistry, where they can chelate metal ions, leading to the formation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and separation processes.
Facilitated Hydrolysis Studies
The crown ether is used as a ligand in the study of zirconium-facilitated hydrolysis of dipeptides at neutral pH . This research is fundamental in bioinorganic chemistry, providing insights into the mechanisms of metalloenzymes and the role of metal ions in biological systems.
Mecanismo De Acción
Mode of Action
The compound is a type of crown ether, which are known for their ability to form complexes with certain ions, particularly potassium and sodium . This complex formation can interfere with the normal function of these ions in biological systems, potentially leading to various effects.
Propiedades
IUPAC Name |
1,4,10,13-tetrathia-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQRZGDWLMSBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCNCCSCCSCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339974 | |
| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
CAS RN |
20934-69-4 | |
| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


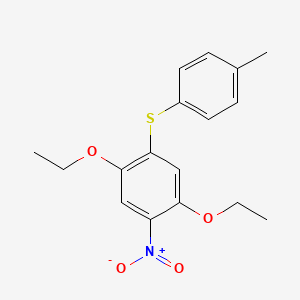
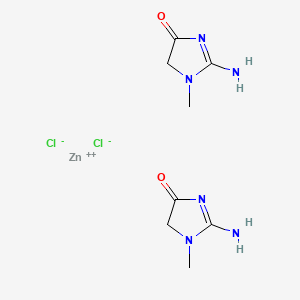
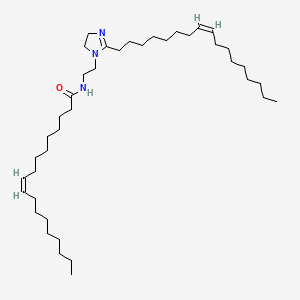
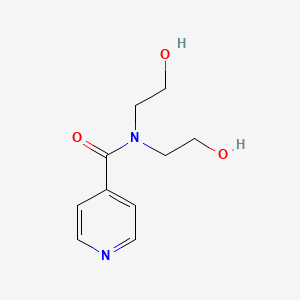
![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)






